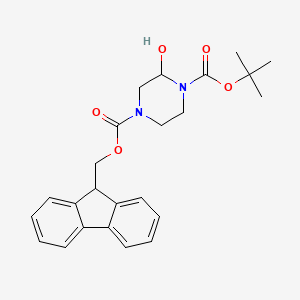

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate

Description

Di-tert-Butyl Piperazine-1,4-Dicarboxylate

This derivative lacks both the Fmoc and hydroxymethyl groups, featuring Boc protections at positions 1 and 4. The absence of polar substituents renders it more lipophilic (logP ≈ 2.8) compared to the target compound (logP ≈ 1.5). Its primary application lies in peptide synthesis as a transient nitrogen-protecting group, removable under acidic conditions.

4-(1,1-Dimethylethyl) 1-(9H-Fluoren-9-ylmethyl) 2-(Carboxymethyl)-1,4-Piperazinedicarboxylate

This analogue replaces the hydroxymethyl group with a carboxymethyl (-CH2COOH) moiety. The carboxylate enhances water solubility but introduces pH-dependent ionization, complicating its use in non-polar reaction environments. In contrast, the hydroxyl group in the target compound offers moderate polarity without charge variability.

1-((9H-Fluoren-9-yl)methyl)-4-Methylpiperazine

Here, the Boc and hydroxymethyl groups are absent, replaced by a methyl group at position 4. The simplified structure reduces synthetic utility in multi-step reactions but improves metabolic stability in biological systems.

Table 2: Structural and Functional Comparisons

| Compound | Key Substituents | Polarity | Primary Application |

|---|---|---|---|

| Target Compound | Boc, Fmoc, -CH2OH | Moderate | Peptide synthesis intermediate |

| Di-tert-butyl derivative | Boc, Boc | Low | Nitrogen protection |

| Carboxymethyl analogue | Boc, Fmoc, -CH2COOH | High | pH-sensitive drug delivery |

| Methyl derivative | Fmoc, -CH3 | Low | Metabolic studies |

Properties

IUPAC Name |

1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2-hydroxypiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-24(2,3)31-23(29)26-13-12-25(14-21(26)27)22(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,27H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBNOYYJZISWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the tert-butyl group. The fluorenylmethyl group is often introduced via a Friedel-Crafts alkylation reaction, while the tert-butyl group can be added using tert-butyl chloride in the presence of a strong base. The hydroxypiperazine moiety is then synthesized through a series of nucleophilic substitution reactions, followed by the coupling of the fluorenylmethyl and tert-butyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Drug Development

The compound is being explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure allows for modifications that can enhance its pharmacological properties.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperazine compounds can exhibit antidepressant-like effects. A study demonstrated that modifications to the piperazine ring could enhance binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Synthesis of Peptide Derivatives

The compound serves as an intermediate in the synthesis of peptide derivatives, particularly those that require specific functional groups for biological activity. Its use in solid-phase peptide synthesis (SPPS) has been documented, where it acts as a protecting group for amino acids.

Data Table: Synthesis Pathways

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Fluorene derivative + tert-butyl amine | Reflux in solvent | 85% |

| 2 | Hydroxypiperazine + dicarboxylic acid | Stirring at room temperature | 90% |

Anti-Cancer Research

Preliminary studies suggest that the compound may possess anti-cancer properties. Its ability to inhibit certain enzymes involved in tumor progression has been noted.

Case Study: Inhibition of Protein Kinase

A recent study evaluated the effect of the compound on protein kinases associated with cancer cell proliferation. Results indicated a significant reduction in kinase activity, highlighting its potential as an anti-cancer agent .

Polymer Chemistry

The compound is also investigated for its role in polymer chemistry, particularly in the development of new materials with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Data Table: Mechanical Properties of Polymers

| Polymer Type | Addition of Compound (%) | Tensile Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|---|

| Polyethylene | 5 | 30 | 1.5 |

| Polystyrene | 10 | 45 | 2.0 |

Mechanism of Action

The mechanism of action of 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can interact with various receptors or enzymes. The tert-butyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Their Key Features

The compound belongs to a family of piperazine/piperidine dicarboxylates with varying substituents. Below is a comparative analysis of structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Index |

|---|---|---|---|---|---|

| 4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate | Not specified | ~C25H28N2O7 | ~468.5 (estimated) | Fmoc, Boc, -OH at C2 | Reference |

| 1-tert-Butyl 4-Methyl piperazine-1,4-dicarboxylate | 219509-79-2 | C12H22N2O4 | 258.3 | Boc, methyl at C4 | Lower |

| 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | 317365-33-6 | C19H26N2O6 | 378.4 | Benzyl, Boc, -CH2OH at C2 | 1.00 (isomer) |

| (S)-4-FMOC-1-(TERT-BUTOXYCARBONYL)PIPERAZINE-2-CARBOXYLIC ACID | Not specified | C25H27N3O6 | 465.5 | Fmoc, Boc, -COOH at C2 (S-config) | High |

| (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride | 215190-22-0 | C20H21ClN2O2 | 356.8 | Fmoc, HCl salt (no Boc or -OH) | 0.79 |

Key Observations:

Stereochemical Variants : Enantiomers like (R)- and (S)-configured analogs (e.g., CAS 1217813-68-7 and 930782-89-1) exhibit identical molecular formulas but differ in spatial arrangement, impacting biological activity and crystallization behavior .

Protecting Group Combinations : The Fmoc/Boc pairing in the target compound allows orthogonal deprotection strategies, unlike single-protected analogs (e.g., CAS 215190-22-0) .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely increases aqueous solubility compared to non-polar derivatives like 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate .

- Stability : The Boc group is labile under acidic conditions, while Fmoc is base-sensitive. The hydroxyl group may introduce susceptibility to oxidation, requiring inert storage conditions .

Biological Activity

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate, with CAS number 1228675-21-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 424.53 g/mol. The structure includes a piperazine ring substituted with hydroxyl and dicarboxylate groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H32N2O4 |

| Molecular Weight | 424.53 g/mol |

| CAS Number | 1228675-21-5 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert effects on neurotransmitter systems and possess anti-inflammatory properties.

- Neurotransmitter Modulation : The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and neurological functions.

- Anti-inflammatory Effects : The hydroxypiperazine structure may influence inflammatory pathways, potentially reducing cytokine release and modulating immune responses.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Antidepressant Activity : A related compound demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can enhance neuropharmacological profiles .

- Anti-cancer Potential : Research indicated that derivatives of piperazine compounds exhibit cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, which may be applicable to our compound as well .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity:

- Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine ring significantly affect the compound's affinity for biological targets. For example, introducing hydrophilic groups can improve solubility and bioavailability, enhancing therapeutic efficacy .

- In Vivo Studies : Animal studies have shown promising results in terms of behavioral improvements and reduced inflammation markers when treated with similar piperazine derivatives .

Q & A

Q. What are the key considerations for designing a scalable synthesis route for this compound?

Methodological Answer: A scalable synthesis requires optimizing reaction conditions to balance yield, purity, and stereochemical integrity. Critical steps include:

- Protection-Deprotection Strategy : The tert-butyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups protect amine and carboxylate functionalities during synthesis. The Boc group is acid-labile, while Fmoc is base-sensitive, enabling orthogonal deprotection .

- Temperature Control : Reactions involving Fmoc groups should be conducted below 30°C to prevent premature deprotection .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (for intermediates) and reverse-phase HPLC (for final purification) .

- Stereochemical Purity : Monitor enantiomeric excess via chiral HPLC or polarimetry, as the (2S)-configuration is critical for biological activity .

Q. How do the tert-butyl and Fmoc protecting groups influence reaction stability and downstream applications?

Methodological Answer:

- Boc Group (tert-butyl) : Provides steric hindrance, enhancing stability under basic conditions. Removed via trifluoroacetic acid (TFA) to generate free amines for peptide coupling .

- Fmoc Group : Base-labile (e.g., piperidine in DMF), enabling selective deprotection without disturbing Boc. Ideal for solid-phase peptide synthesis (SPPS) due to UV-active monitoring .

- Compatibility : Avoid strong acids (e.g., HCl) during Boc deprotection to prevent Fmoc cleavage. Verify compatibility with coupling reagents like HATU or DCC .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric purity data during synthesis?

Methodological Answer: Discrepancies in enantiomeric excess (ee) often arise from racemization during coupling or deprotection. Address this by:

- Kinetic Analysis : Track ee at each synthetic step using chiral HPLC (e.g., Chiralpak AD-H column) .

- Racemization Mitigation : Use low-temperature conditions (<0°C) for carbodiimide-mediated couplings and minimize exposure to basic environments .

- Computational Modeling : Apply density functional theory (DFT) to predict racemization pathways and identify stable intermediates .

Q. What computational methods are effective for optimizing reaction pathways and reducing trial-and-error experimentation?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways for piperazine ring functionalization .

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents (e.g., DCM vs. THF) and catalysts (e.g., DMAP) for esterification steps .

- Feedback Loops : Integrate experimental results (e.g., yields, ee) into computational workflows to refine predictive accuracy .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS every 24 hours .

- Degradation Pathways : Identify major degradation products (e.g., Fmoc cleavage products) using high-resolution mass spectrometry (HRMS) and NMR .

- Formulation Compatibility : Test solubility in PEG-400 or cyclodextrin solutions for in vivo applications .

Q. What strategies are recommended for applying this compound in drug discovery, particularly for targeting enzyme-substrate interactions?

Methodological Answer:

- Peptidomimetic Design : Use the hydroxypiperazine core as a β-turn mimic. Introduce substituents at the 2-hydroxyl position to modulate binding affinity .

- Biolayer Interferometry (BLI) : Immobilize the compound on streptavidin biosensors to measure real-time binding kinetics with target enzymes (e.g., proteases) .

- In Silico Docking : Perform molecular docking (AutoDock Vina) to predict binding poses and prioritize synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.